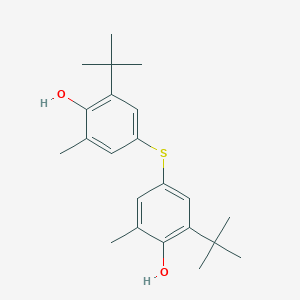

4,4'-Thiobis(2-tert-butyl-6-methylphenol)

Descripción

Historical Context and Early Research Perspectives

Early investigations into 4,4'-Thiobis(2-tert-butyl-6-methylphenol) centered on understanding its fundamental chemical behavior, particularly its antioxidant mechanism. A notable study from 1978 explored the transformation of the compound under conditions of inhibited autoxidation. capes.gov.br This research was crucial in elucidating how thiobisphenols function in stabilizing polyolefins by interrupting radical autoxidation chains, a foundational concept for its subsequent application. capes.gov.br

The synthesis of this compound also has been a subject of research, with methods developed to produce it with high purity and yield. For instance, one synthesis route involves the reaction of 2-tert-butyl-5-methylphenol with reagents like silver trifluoroacetate (B77799) and iodine in a chloroform (B151607) solvent, followed by recrystallization from ethanol (B145695) to obtain the final product. google.com Another approach described involves reacting 2-tert-butyl-5-methylphenol with sulfur dichloride. These synthetic methodologies were pivotal in making the compound available for broader industrial use.

Significance in Contemporary Chemical Science and Industrial Applications

The significance of 4,4'-Thiobis(2-tert-butyl-6-methylphenol) in modern science and industry is primarily linked to its role as a high-efficiency phenolic antioxidant. google.com It is valued for its ability to prevent the thermal decomposition of materials by acting as a radical inhibitor. chemicalbook.com The steric hindrance provided by the tert-butyl groups enhances its stability and effectiveness in preventing oxidative degradation. cymitquimica.com

Its principal applications are in the polymer industry, where it serves as a stabilizer for a wide range of materials, including polyethylene (B3416737), polypropylene (B1209903), ABS, polystyrene, and polyamides. cymitquimica.comgoogle.comchemicalbook.com It is particularly suitable for light-colored, white, or transparent products due to its non-staining properties. uvabsorber.comgoogle.com The compound's low volatility and good thermal stability further contribute to its utility in high-temperature processing of plastics and rubbers. google.com It is also used in the manufacturing of wire and cable insulation. kbrchem.com

Table 1: Industrial Applications of 4,4'-Thiobis(2-tert-butyl-6-methylphenol)

| Industry Sector | Specific Application | Function |

|---|---|---|

| Plastics & Polymers | Stabilizer for Polyethylene (PE) and Polypropylene (PP) | Prevents oxidative degradation during processing and use. chemicalbook.comkbrchem.com |

| Antioxidant for Acrylonitrile Butadiene Styrene (ABS) | Enhances long-term stability and performance. google.com | |

| Stabilizer for Polystyrene and Polyamides | Protects against thermal decomposition. google.com | |

| Rubber | Antioxidant for light-colored rubber and neoprene | Protects against deterioration and oxidation. chemicalbook.com |

| Adhesives | Component in adhesive formulations | Inhibits oxidation to maintain product integrity. researchgate.net |

| Wire & Cable | Additive in insulation materials | Provides thermal stability. kbrchem.com |

| Food Packaging | Stabilizer in polyolefin packaging materials | Permitted for use in plastic products that come into contact with food. chemicalbook.comkbrchem.com |

Methodologies for Structural Elucidation in Advanced Studies

The precise identification and characterization of 4,4'-Thiobis(2-tert-butyl-6-methylphenol) are crucial for quality control and research. A variety of advanced analytical techniques are employed for its structural elucidation.

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) is a key technique used to determine the compound's molecular weight and fragmentation pattern. The National Institute of Standards and Technology (NIST) provides reference mass spectrum data for this molecule, confirming its molecular weight of approximately 358.5 g/mol . nist.govchemicalbook.com Electrospray Ionization Mass Spectrometry (ESI-MS) has also been used to confirm the structure in synthetic products, often showing the protonated molecule [M+H]⁺ at m/z 359. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are utilized to provide detailed information about the molecular structure, confirming the connectivity of atoms and the chemical environment of the various protons and carbons in the molecule. chemicalbook.com

Chromatographic Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method used for the separation and identification of 4,4'-Thiobis(2-tert-butyl-6-methylphenol) in complex mixtures, such as extracts from medical devices. lu.senih.govresearchgate.net High-Performance Liquid Chromatography (HPLC) is another essential tool, often used to assess the purity of the synthesized compound, with assays showing purity levels of 99.0% or higher. sigmaaldrich.com

X-ray Diffraction: While specific X-ray crystallography data for the 4,4'-isomer is not detailed in the provided results, studies on similar isomers like 2,2′-Thiobis(4-methyl-6-tert-butylphenol) utilize X-ray diffraction to determine crystal structure and unit cell parameters. researchgate.net This type of analysis provides definitive proof of the solid-state structure and molecular conformation.

Table 2: Chemical and Physical Properties of 4,4'-Thiobis(2-tert-butyl-6-methylphenol)

| Property | Value |

|---|---|

| CAS Number | 96-66-2 nist.gov |

| Molecular Formula | C₂₂H₃₀O₂S nist.govnih.gov |

| Molecular Weight | 358.54 g/mol sigmaaldrich.commerckmillipore.com |

| Appearance | White powder kbrchem.com |

| Melting Point | 158-164 °C kbrchem.comsigmaaldrich.com |

| InChI Key | YFHKLSPMRRWLKI-UHFFFAOYSA-N nist.gov |

| Purity (Typical) | ≥99.0% (HPLC) sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-tert-butyl-4-(3-tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O2S/c1-13-9-15(11-17(19(13)23)21(3,4)5)25-16-10-14(2)20(24)18(12-16)22(6,7)8/h9-12,23-24H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHKLSPMRRWLKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C(C)(C)C)SC2=CC(=C(C(=C2)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059136 | |

| Record name | 6,6'-Di-tert-butyl-4,4'-thiodi-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline powder with a mild phenolic odor; [Great Lakes Chemical MSDS] | |

| Record name | 4,4'-Thiobis(2-tert-butyl-6-methylphenol) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19947 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

96-66-2 | |

| Record name | Antioxidant 736 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Thiobis(2-tert-butyl-6-methylphenol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioalkofen BM | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-thiobis[2-(1,1-dimethylethyl)-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6,6'-Di-tert-butyl-4,4'-thiodi-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6'-di-tert-butyl-4,4'-thiodi-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-THIOBIS(2-TERT-BUTYL-6-METHYLPHENOL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NZP7NUO2Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Process Optimization

Established Synthetic Pathways for 4,4'-Thiobis(2-tert-butyl-6-methylphenol)

The most common and established method for synthesizing 4,4'-Thiobis(2-tert-butyl-6-methylphenol) involves the electrophilic substitution reaction of 2-tert-butyl-6-methylphenol (B146170) with a sulfur-donating agent. The traditional and widely utilized pathway employs sulfur dichloride (SCl₂) as the sulfur source.

In this process, two equivalents of 2-tert-butyl-6-methylphenol are reacted with one equivalent of sulfur dichloride. The reaction typically proceeds in the presence of a suitable solvent, which helps to control the reaction temperature and facilitate mixing of the reactants. The sulfur atom forms a thioether bridge between the two phenol (B47542) molecules at the para-position (position 4) relative to the hydroxyl group, resulting in the formation of the desired product and hydrogen chloride (HCl) as a byproduct.

An alternative, though related, pathway involves the use of sulfur monochloride (S₂Cl₂). While the fundamental chemistry is similar, the stoichiometry and reaction byproducts can differ.

A newer, innovative synthesis route avoids the use of hazardous reagents like sulfur dichloride. google.com This method involves a two-step process:

First, 2-tert-butyl-5-methylphenol undergoes a reaction with a silver salt (such as silver nitrate (B79036) or silver trifluoroacetate) and iodine in a non-organic solvent like chloroform (B151607) or toluene (B28343). google.com

The resulting intermediate is then reacted with thiourea (B124793) in the presence of a copper catalyst and a base to yield the final 4,4'-Thiobis(6-tert-butyl-3-methylphenol) product. google.com This method is highlighted for its improved safety and environmental profile by avoiding the generation of hydrogen chloride gas. google.com

Catalytic Approaches in Synthesis

Catalysts play a crucial role in the synthesis of thiobisphenols, often improving reaction rates and selectivity.

In the traditional synthesis using sulfur dichloride, Lewis acid catalysts are sometimes employed to enhance the electrophilicity of the sulfur agent. A patent describing the synthesis of similar thiobisphenols from other alkylphenols suggests the use of catalysts such as anhydrous aluminium chloride or iron. google.com Triphenylphosphine oxide has also been noted as a potential catalyst in such reactions. google.com

In the alternative synthesis pathway that avoids sulfur dichloride, a copper (Cu) catalyst is essential for the second step, where the thioether linkage is formed from a reaction involving thiourea. google.com The process also includes a step for the recovery and reuse of the copper catalyst, which is an important consideration for both cost-effectiveness and green chemistry. google.com

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction parameters is critical for maximizing the yield and purity of 4,4'-Thiobis(2-tert-butyl-6-methylphenol), thereby minimizing downstream purification costs and waste generation. Key parameters include reactant molar ratio, temperature, solvent, and reaction time.

One patented method for a structurally similar isomer, 4,4'-thiobis(6-tert-butyl-3-methylphenol), provides detailed optimized conditions that led to high yield and purity. google.com The process involves reacting 2-tert-butyl-5-methylphenol with sulfur dichloride in toluene. The molar ratio of 2-tert-butyl-5-methylphenol to sulfur dichloride to toluene is tightly controlled to 1:0.512–0.523:6.18–6.55. google.com This specific control, along with temperature and reaction time management, reportedly yields a product that meets quality specifications without extensive reprocessing. google.com

For the alternative silver salt and thiourea-based synthesis, specific conditions have been optimized to achieve yields as high as 91% and purity levels of 98.6%. google.com The tables below summarize the optimized conditions from the disclosed examples.

Table 1: Optimized Reaction Conditions for Step 1 (Iodination)

| Parameter | Condition | Reference |

|---|---|---|

| Reactant Molar Ratio (Phenol:Silver Salt:Iodine) | 1 : 1.0-1.3 : 1.0-1.3 | google.com |

| Solvent | Chloroform, Dichloromethane, Ethyl acetate, or Toluene | google.com |

| Temperature | 20-40 °C (preferably room temperature) | google.com |

| Reaction Time | 10 minutes - 5 hours | google.com |

Table 2: Optimized Reaction Conditions for Step 2 (Thiolation)

| Parameter | Condition | Reference |

|---|---|---|

| Molar Ratio (Thiourea:Phenol Intermediate) | 1 : 0.45-0.52 | google.com |

| Catalyst (Cu) | 0.1-20% by mass of the phenol reactant | google.com |

| Base | Organic (e.g., Triethylamine) or Inorganic (e.g., Potassium Carbonate) | google.com |

| Temperature | 50-120 °C | google.com |

| Reaction Time | 1-24 hours | google.com |

Green Chemistry Principles Applied to Synthesis of Thiobisphenols

The principles of green chemistry are increasingly being applied to the synthesis of thiobisphenols to address environmental and safety concerns associated with traditional methods. mdpi.com A primary focus is the replacement of hazardous reagents and solvents.

The conventional synthesis route uses sulfur dichloride, a toxic and corrosive substance, and often employs chlorinated solvents, which are environmentally persistent. google.com The reaction also produces hydrogen chloride gas, a corrosive and hazardous byproduct. google.com

A significant advancement in green synthesis is the development of a pathway that avoids both sulfur dichloride and chlorine gas. google.com This process not only eliminates the generation of hydrogen chloride but also allows for the recovery and reuse of byproducts like silver iodide and the copper catalyst. google.com The use of solvents like toluene, which is considered a greener alternative to chlorinated solvents like chloroform or dichloromethane, is also a step towards a more sustainable process. google.comgoogle.com Furthermore, the use of water as a solvent in the synthesis of related sulfur-containing heterocyclic compounds is being explored as an environmentally benign approach. derpharmachemica.com

Derivatization Strategies and Analogue Synthesis

Derivatization of 4,4'-Thiobis(2-tert-butyl-6-methylphenol) or synthesis of its analogues is pursued to modify its physical properties (e.g., solubility, melting point) or to fine-tune its functional characteristics. Strategies often involve modifications of the phenol backbone before the thioether linkage is formed.

One common strategy is the synthesis of Mannich bases, where the phenol is reacted with formaldehyde (B43269) and a secondary amine. For instance, 4-tert-butylphenol (B1678320) can be reacted with formaldehyde and thiomorpholine (B91149) to produce aminomethylated phenols like 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. mdpi.com These analogues can then potentially undergo further reactions or be used as building blocks for more complex structures. researchgate.net

Another approach involves starting with different alkylphenols to create a range of thiobisphenol analogues with varied steric and electronic properties. google.com For example, reacting 3-pentadecylphenol (B1217947) (derived from cashew nutshell liquid, a renewable resource) with sulfur dichloride produces a thiobisphenol with long alkyl chains, which could be useful as an additive in lubricating oils. google.com This highlights a strategy that combines derivatization with the use of bio-based starting materials. rsc.org

Mechanistic Investigations of Chemical Activity

Advanced Spectroscopic and Analytical Characterization Techniques for Mechanistic Insights

To elucidate the complex reaction mechanisms of 4,4'-Thiobis(2-tert-butyl-6-methylphenol), researchers employ a suite of advanced spectroscopic and analytical techniques. High-Performance Liquid Chromatography (HPLC) is a fundamental tool for separating and quantifying the parent compound and its transformation products, often achieving a purity assay of ≥99.0%. sigmaaldrich.com For definitive identification, Gas Chromatography-Mass Spectrometry (GC-MS) is frequently utilized, providing detailed information about the molecular weight and fragmentation patterns of the antioxidant and its derivatives. nih.govlu.se

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, offers critical insights into the molecular structure. The 1H NMR spectrum of 4,4'-Thiobis(2-tert-butyl-6-methylphenol) displays characteristic signals corresponding to its various protons, including those on the aromatic rings and the tert-butyl and methyl groups, confirming its structural integrity. While standard spectra are available, detailed mechanistic studies often involve monitoring changes in the NMR spectrum during reaction with oxidizing species to identify intermediate and final products.

Infrared (IR) spectroscopy is another valuable technique, providing information about the functional groups present in the molecule. The IR spectrum of 4,4'-Thiobis(2-tert-butyl-6-methylphenol) clearly shows the characteristic O-H stretching vibration of the phenolic hydroxyl groups. Changes in this and other spectral regions during oxidation can be correlated with specific chemical transformations.

Mechanisms of Antioxidant Activity

The antioxidant efficacy of 4,4'-Thiobis(2-tert-butyl-6-methylphenol) stems from its ability to neutralize harmful radicals and decompose peroxides, thereby interrupting the oxidative degradation cycle of materials.

Free Radical Scavenging Mechanisms

The primary antioxidant function of 4,4'-Thiobis(2-tert-butyl-6-methylphenol) lies in its capacity as a radical scavenger. The phenolic hydroxyl groups are the active sites, readily donating a hydrogen atom to reactive free radicals (R•), such as those formed during the autoxidation of organic materials. This process is detailed in the following reaction:

ArOH + R• → ArO• + RH

In this reaction, ArOH represents the phenolic antioxidant. The resulting phenoxyl radical (ArO•) is sterically hindered by the bulky tert-butyl groups adjacent to the hydroxyl function. This steric hindrance significantly stabilizes the radical, preventing it from initiating new oxidation chains.

Role in Chain-Breaking Antioxidant Processes

By effectively scavenging propagating radicals, 4,4'-Thiobis(2-tert-butyl-6-methylphenol) acts as a potent chain-breaking antioxidant. In the context of polymer degradation, the autoxidation process involves a series of chain reactions:

Initiation: Formation of free radicals (R•).

Propagation: R• + O2 → ROO• (peroxyl radical); ROO• + RH → ROOH + R•

Termination: Radicals combine to form non-radical species.

4,4'-Thiobis(2-tert-butyl-6-methylphenol) intervenes in the propagation step by donating a hydrogen atom to the peroxyl radical (ROO•), thus breaking the kinetic chain of oxidation. The resulting stabilized phenoxyl radical does not readily participate in further propagation reactions.

Kinetics and Thermodynamics of Antioxidant Reactions

The efficiency of an antioxidant is determined by the kinetics and thermodynamics of its reactions. While specific quantitative data for 4,4'-Thiobis(2-tert-butyl-6-methylphenol) is not extensively published in readily accessible literature, the principles of phenolic antioxidants provide a framework for understanding its behavior.

The key thermodynamic parameter is the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE facilitates the donation of the hydrogen atom to a radical. Theoretical studies on similar phenolic compounds using Density Functional Theory (DFT) have been employed to calculate BDEs and correlate them with antioxidant activity. mdpi.com For effective chain-breaking, the BDE of the antioxidant's O-H bond should be lower than the C-H bond energy of the substrate being protected.

Kinetically, the rate of the reaction between the antioxidant and the radical species is crucial. The steric hindrance provided by the tert-butyl groups, while stabilizing the resulting phenoxyl radical, can also influence the reaction rate.

Synergistic Effects with Co-additives and Stabilizers

The performance of 4,4'-Thiobis(2-tert-butyl-6-methylphenol) can be significantly enhanced when used in combination with other stabilizers, a phenomenon known as synergism.

A notable example is its use with phosphite (B83602) co-additives. While the phenolic antioxidant excels at scavenging free radicals (primary antioxidant), phosphites are efficient at decomposing hydroperoxides (secondary antioxidant). By combining these two types of stabilizers, a more comprehensive protection system is achieved. The phosphite reduces the hydroperoxide load, thus decreasing the rate of radical formation and preserving the primary phenolic antioxidant to combat the remaining free radicals.

1.3. Role in Photostabilization of Polymeric Materials

Performance as a Polymer Stabilizer

4,4'-Thiobis(2-tert-butyl-6-methylphenol) is a highly effective antioxidant widely utilized in the polymer industry. chemicalbook.com As a member of the sterically hindered phenolic antioxidant family, its primary function is to protect polymeric materials from degradation caused by heat and oxygen during processing and end-use. nih.govspecialchem.com Its unique molecular structure, featuring both phenolic hydroxyl groups and a sulfur bridge, allows it to act through multiple mechanisms to inhibit polymer degradation. capes.gov.br

Mechanisms of Stabilization in Various Polymer Matrices

The stabilizing effect of 4,4'-Thiobis(2-tert-butyl-6-methylphenol) is rooted in its ability to interrupt the auto-oxidation cycle of polymers. This cycle is a free-radical chain reaction initiated by heat, light, or mechanical stress, which generates polymer alkyl radicals (R•). These radicals react rapidly with oxygen to form polymer peroxy radicals (ROO•), which then abstract hydrogen from the polymer chain, creating hydroperoxides (ROOH) and propagating the degradation process.

The primary stabilization mechanism involves the donation of a hydrogen atom from its sterically hindered phenolic hydroxyl (-OH) groups to the highly reactive peroxy radicals (ROO•). nih.govspecialchem.com This action neutralizes the peroxy radicals, preventing them from abstracting hydrogen from the polymer backbone and thus breaking the degradation chain reaction. The resulting phenoxyl radical is stabilized by the bulky tert-butyl groups at the ortho positions, which makes it relatively unreactive and unable to initiate new degradation chains. nih.govspecialchem.com

A key feature of this thiobisphenol antioxidant is its dual-functionality, which enhances its stabilizing performance. capes.gov.br In addition to radical scavenging by the phenolic groups, the sulfur-containing bridge acts as a secondary stabilizer by decomposing hydroperoxides (ROOH) into non-radical, stable products. capes.gov.br Hydroperoxides are unstable and can decompose to generate new, highly reactive radicals, so their removal is critical for long-term thermal stability. This synergistic action of radical scavenging and hydroperoxide decomposition within a single molecule makes 4,4'-Thiobis(2-tert-butyl-6-methylphenol) a particularly efficient stabilizer. capes.gov.br

This compound is effective in a range of polymers, most notably in polyolefins such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), as well as in styrenic polymers like ABS and in various types of rubber. chemicalbook.comdeltachem.netgoogle.com In polyolefins, it provides excellent protection during high-temperature processing and ensures long-term service life. google.comgoogle.com The specific structure of the molecule, with its tert-butyl and methyl groups, influences its solubility and compatibility with different polymer matrices, ensuring it remains well-dispersed to perform its stabilizing function. nih.gov

Table 1: Stabilization Mechanisms of 4,4'-Thiobis(2-tert-butyl-6-methylphenol)

| Polymer Matrix | Primary Mechanism (Radical Scavenging) | Secondary Mechanism (Hydroperoxide Decomposition) |

|---|---|---|

| Polyolefins (Polyethylene, Polypropylene) | The hindered phenolic groups donate hydrogen atoms to trap peroxy radicals (ROO•), halting the propagation of the autoxidation chain. specialchem.comcapes.gov.br | The sulfide (B99878) bridge decomposes polymer hydroperoxides (ROOH) into non-radical, stable products, preventing chain branching. capes.gov.br |

| Rubber (Natural Rubber, etc.) | Functions as a radical inhibitor, preventing the thermal decomposition of peracids and trapping alkyl peroxide radicals. chemicalbook.comcapes.gov.br | Contributes to overall thermal stability by breaking down hydroperoxides that form during vulcanization and aging. capes.gov.brtandfonline.com |

| Styrenic Polymers (ABS, Polystyrene) | Provides high antioxidant efficiency by scavenging free radicals generated during processing and use. google.com | The thioether component offers synergistic stability, enhancing long-term heat and weather resistance. google.com |

Impact on Thermal Oxidative Degradation of Polymers

The primary consequence of incorporating 4,4'-Thiobis(2-tert-butyl-6-methylphenol) into polymers is a significant enhancement of their resistance to thermal oxidative degradation. This degradation manifests as a loss of mechanical properties, discoloration, and changes in melt viscosity. By intervening in the degradation process, the antioxidant preserves the polymer's integrity.

In polyolefins like polyethylene, the stabilization package's effectiveness can be measured by monitoring changes in melt flow and color during multiple extrusion passes, which simulates the stress of processing. Research has shown that polyethylene formulations stabilized with a system including a hindered phenol (B47542) like 4,4'-Thiobis(2-tert-butyl-6-methylphenol) maintain a more stable melt index and exhibit significantly less yellowing compared to unstabilized or less effectively stabilized polymers. google.com This indicates that the polymer chains are being protected from both chain scission (which would increase melt flow) and cross-linking (which would decrease it), as well as from the formation of chromophoric degradation products. specialchem.comgoogle.com

Studies on related thiobisphenol antioxidants in natural rubber vulcanizates have also demonstrated a marked improvement in thermal stability. capes.gov.brtandfonline.com After thermo-oxidative aging, the rubber stabilized with the antioxidant showed a substantially lower concentration of carbonyl groups, which are a key indicator of oxidation. capes.gov.brtandfonline.com This preservation of the chemical structure translates to better retention of physical properties over the product's lifespan. The polymeric form of 4,4'-Thiobis(2-tert-butyl-6-methylphenol) is noted for providing superior long-term antioxidant protection in olefins. google.com

Table 2: Performance in Polyethylene Stabilization (Multiple Pass Extrusion)

The following data, adapted from patent literature, illustrates the stabilizing effect of a hindered phenol in combination with other stabilizers on the melt index and color of polyethylene during repeated processing. A stable Melt Index and a low Hunter "b" value (indicating less yellowing) signify better thermal oxidative stability. google.com

| Formulation | Passes | Melt Index (g/10 min) | Hunter "b" Color Value |

|---|---|---|---|

| Control (Unstabilized) | 1 | 0.56 | 1.80 |

| 3 | 0.37 | - | |

| 5 | 0.25 | - | |

| Stabilized (Phenolic Antioxidant + Phosphite) | 1 | 1.11 | 2.48 |

| 3 | 0.92 | - | |

| 5 | 0.78 | - |

Evaluation of Long-Term Durability in Polymer Composites

The long-term durability of polymer composites is frequently limited by the thermo-oxidative stability of the polymer matrix. researchgate.net The incorporation of 4,4'-Thiobis(2-tert-butyl-6-methylphenol) is a key strategy to enhance this durability. Its effectiveness is evaluated through accelerated aging studies where composites are exposed to elevated temperatures, UV radiation, and environmental factors to simulate long-term use. researchgate.netnih.gov

Research findings indicate that this antioxidant significantly improves the resistance of polymers to thermo-oxidative degradation. uvabsorber.com It is particularly effective in materials such as polyethylene (PE) and polypropylene (PP), which are susceptible to oxidation. chemicalbook.comuvabsorber.com By preventing the chemical breakdown of the polymer chains, the antioxidant helps maintain the mechanical properties of the composite, such as strength and flexibility, over extended periods. researchgate.net The compound exhibits low volatility and good thermal stability, which ensures it remains within the polymer matrix to provide protection during high-temperature processing and throughout the service life of the product. chemicalbook.com It also shows a synergistic effect when used with carbon black, a common additive in materials like high-voltage cables, further enhancing stability. uvabsorber.com

Table 1: Application of 4,4'-Thiobis(2-tert-butyl-6-methylphenol) in Polymeric Systems

| Polymer System | Application/Function | Reference |

|---|---|---|

| High-Density Polyethylene (HDPE) | Antioxidant for water and gas pipes. | uvabsorber.com |

| Low-Density Polyethylene (LDPE) | Antioxidant for high voltage cables. | uvabsorber.com |

| Polypropylene (PP) | Polymerization and processing stabilizer. | uvabsorber.com |

| Acrylonitrile Butadiene Styrene (ABS) | Polymerization and processing stabilizer. | uvabsorber.com |

| Polyvinyl Chloride (PVC) | Primary and secondary antioxidant for PVC stabilization. | uvabsorber.com |

| Polystyrenes | General antioxidant. | uvabsorber.com |

Applications in Other Material Systems

Beyond its primary use in plastics, the stabilizing properties of 4,4'-Thiobis(2-tert-butyl-6-methylphenol) are leveraged in other material systems that are vulnerable to oxidative degradation.

Lubricant Stabilization

In the formulation of lubricants, 4,4'-Thiobis(2-tert-butyl-6-methylphenol) functions as a heat stabilizer. uvabsorber.com Lubricants are subjected to high temperatures and oxidative stress during operation, which can lead to an increase in viscosity, sludge formation, and the generation of corrosive byproducts. The antioxidant capabilities of this compound help to inhibit these oxidative degradation pathways, thereby preserving the performance and extending the service life of the lubricant. uvabsorber.comnih.gov

Rubber and Elastomer Protection

This compound is widely used as an antioxidant in the rubber industry to protect both natural and synthetic rubbers from degradation. chemicalbook.comcymitquimica.com The oxidation of elastomers leads to hardening, cracking, and a general loss of desired physical properties. utwente.nl 4,4'-Thiobis(2-tert-butyl-6-methylphenol) is effective in protecting light-colored and non-staining rubber compounds. chemicalbook.com It is utilized in various elastomers such as EPDM and polybutadiene (B167195) as a processing and polymerization stabilizer. uvabsorber.com Studies on similar thiobisphenol antioxidants in natural rubber have demonstrated a remarkable effect on improving thermo-oxidative aging resistance, particularly in the later stages of aging. techno-press.comcapes.gov.br This protection enhances the durability and performance of rubber articles, contributing to a longer lifespan. nih.gov

Table 2: Effects of Thiobisphenol Antioxidants in Rubber Applications

| Rubber/Elastomer Type | Observed Benefit | Reference |

|---|---|---|

| Natural Rubber (NR) | Remarkable thermo-oxidative aging resistance. | techno-press.comcapes.gov.br |

| Ethylene Propylene Diene Monomer (EPDM) | Polymerization and processing stabilizer. | uvabsorber.com |

| Polybutadiene | Polymerization and processing stabilizer. | uvabsorber.com |

Computational Chemistry and Structure Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) Modeling for Anticipated Performance

Quantitative Structure-Activity Relationship (QSAR) models are valuable in silico tools for predicting the antioxidant potential of chemical substances like 4,4'-Thiobis(2-tert-butyl-6-methylphenol). nih.gov These models establish a mathematical correlation between the chemical structure of a compound and its biological activity, in this case, its ability to scavenge free radicals. By analyzing a dataset of compounds with known antioxidant activities, QSAR models can identify key molecular descriptors that govern antioxidant efficacy. nih.gov

For phenolic antioxidants such as 4,4'-Thiobis(2-tert-butyl-6-methylphenol), relevant descriptors often include:

Electronic parameters: Ionization potential, electron affinity, and HOMO (Highest Occupied Molecular Orbital) energy.

Topological parameters: Molecular connectivity indices and shape indices.

Steric parameters: Molar refractivity and van der Waals volume.

The development of robust QSAR models can significantly accelerate the discovery and optimization of new antioxidants by enabling the rapid screening of large virtual libraries of compounds, thereby reducing the need for extensive experimental testing. nih.gov

Theoretical Studies and Quantum Chemical Calculations

Theoretical studies and quantum chemical calculations offer a deeper understanding of the intrinsic properties of 4,4'-Thiobis(2-tert-butyl-6-methylphenol) that contribute to its antioxidant function.

Electronic Structure Analysis and Reactivity Prediction

Quantum-chemical calculations, such as those employing Density Functional Theory (DFT) methods, can be used to analyze the electronic structure of 4,4'-Thiobis(2-tert-butyl-6-methylphenol). bsu.by These calculations provide information about the distribution of electrons within the molecule, the energies of its molecular orbitals (HOMO and LUMO), and the electrostatic potential. bsu.by

The energy of the HOMO is particularly important for phenolic antioxidants as it relates to the ease with which the molecule can donate a hydrogen atom from its hydroxyl group to a free radical, a key step in the antioxidant mechanism. A higher HOMO energy generally corresponds to a greater ability to donate a hydrogen atom and thus higher antioxidant activity. The LUMO (Lowest Unoccupied Molecular Orbital) energy provides insight into the molecule's ability to accept electrons. bsu.by

Table 1: Calculated Electronic Properties of a Similar Phenolic Antioxidant

| Property | Value |

| HOMO Energy | -8.544 eV |

| LUMO Energy | 0.430 eV |

| Absorption Maximum (λmax) | 325.35 nm |

Note: Data for a similar compound, 2,4-di-tert-butyl-6-(p-tolylamino)phenol, calculated by the PM6 method. bsu.by

Reaction Pathway Modeling for Degradation and Stabilization

Computational modeling can be employed to investigate the reaction pathways involved in the degradation of 4,4'-Thiobis(2-tert-butyl-6-methylphenol) and its role in stabilizing materials. The antioxidant mechanism of thiobisphenols involves the breaking of propagation chains in radical autoxidation. capes.gov.br The molecule acts as a phenol (B47542) to neutralize radicals. capes.gov.br

Theoretical studies can model the reaction of 4,4'-Thiobis(2-tert-butyl-6-methylphenol) with hydroperoxides, a key process in the inhibition of autoxidation in polyolefins. capes.gov.br By calculating the activation energies and reaction enthalpies for various potential degradation pathways, researchers can identify the most likely mechanisms by which the antioxidant is consumed and the specific transformation products that are formed. researchgate.net This information is crucial for understanding the long-term effectiveness of the antioxidant and for predicting the formation of any potentially harmful degradation products.

Molecular Dynamics Simulations for Material Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the interactions between 4,4'-Thiobis(2-tert-butyl-6-methylphenol) and the polymer matrix it is designed to protect. youtube.com MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of how the antioxidant is distributed within the material and how it interacts with polymer chains. youtube.com

These simulations can be used to:

Determine the solubility and diffusion coefficient of the antioxidant in the polymer.

Investigate the formation of intermolecular interactions, such as hydrogen bonds, between the antioxidant and the polymer.

Model the process of antioxidant migration and leaching from the material. youtube.com

By understanding these interactions at a molecular level, researchers can better predict the performance of 4,4'-Thiobis(2-tert-butyl-6-methylphenol) in specific polymer systems and design strategies to improve its retention and effectiveness.

Conformational Analysis and Molecular Recognition Studies

The three-dimensional shape, or conformation, of 4,4'-Thiobis(2-tert-butyl-6-methylphenol) plays a significant role in its activity. Conformational analysis, which can be performed using computational methods, explores the different spatial arrangements of the molecule's atoms and identifies the most stable (lowest energy) conformations.

Environmental Fate and Ecotoxicological Research

Environmental Degradation Pathways

The environmental persistence of a chemical is significantly influenced by its degradation through processes such as photodegradation, biodegradation, and hydrolysis.

Photodegradation Kinetics and Product Identification

Biodegradation Studies in Aquatic and Terrestrial Environments

Specific studies on the biodegradation of 4,4'-Thiobis(2-tert-butyl-6-methylphenol) in both aquatic and terrestrial environments are limited. While general statements about the environmental fate of synthetic phenolic antioxidants exist, detailed experimental data on the rate and extent of biodegradation of this specific compound, as well as the microorganisms involved and the resulting metabolites, are not extensively documented in scientific literature. One study on the loss of this antioxidant from branched polyethylene (B3416737) indicated that the primary mechanism of loss was migration of the antioxidant to the surrounding medium, with the fraction of oxidized antioxidant being negligible in comparison. chemicalbook.com

Hydrolytic Stability and Transformation Products

The compound is noted to be sensitive to base hydrolysis. chemicalbook.com This suggests that in alkaline environmental compartments, it may undergo transformation. However, specific data on its hydrolytic stability, reaction kinetics at different pH values, and the identity of its hydrolysis products are not well-documented in available research.

Environmental Distribution and Persistence Modeling

Due to its low water solubility and use as an additive in solid materials like plastics and rubber, the distribution of 4,4'-Thiobis(2-tert-butyl-6-methylphenol) in the environment is likely to be associated with the disposal and degradation of these products. chemicalbook.com However, specific environmental distribution and persistence modeling studies for this compound could not be identified in the conducted research. Its low water solubility suggests it is not likely to be mobile in the environment and spillage is unlikely to penetrate soil. nih.gov

Ecotoxicity Assessments

Ecotoxicity assessments are crucial for understanding the potential harm a substance can cause to living organisms in the environment. For 4,4'-Thiobis(2-tert-butyl-6-methylphenol), ecotoxicity data is available for some aquatic organisms. The compound is classified as very toxic to aquatic life with long-lasting effects. merckmillipore.com

Aquatic Ecotoxicity to Organisms (e.g., Algae, Daphnia, Fish)

Specific ecotoxicity data for algae and Daphnia, two standard test organisms, were not found for 4,4'-Thiobis(2-tert-butyl-6-methylphenol) in the available literature.

However, a study on the effects of this compound, referred to as TBBC, on the early development of the frog Silurana tropicalis has provided valuable insights into its aquatic toxicity. nih.gov The study revealed that the compound is toxic, induces malformations, and inhibits the growth of tadpoles after both acute and chronic exposures. nih.gov The 96-hour lethal concentration (LC50) and effective concentration for malformations (EC50) were determined. nih.gov Chronic exposure to sublethal concentrations also resulted in reduced body size and mass upon completion of metamorphosis. nih.gov

Ecotoxicity of 4,4'-Thiobis(2-tert-butyl-6-methylphenol) on Silurana tropicalis

| Test Organism | Exposure Duration | Endpoint | Value (µg/L) | Reference |

|---|---|---|---|---|

| Silurana tropicalis (embryos) | 96 hours | LC50 (Lethal Concentration, 50%) | 70.5 | nih.gov |

| Silurana tropicalis (embryos) | 96 hours | EC50 (Effective Concentration for malformations, 50%) | 76.5 | nih.gov |

| Silurana tropicalis (tadpoles) | Chronic | Reduced body size at 5 µg/L | - | nih.gov |

| Silurana tropicalis (tadpoles) | Chronic | Reduced body mass at 0.002 µg/L | - | nih.gov |

Table of Chemical Compounds

| Chemical Name |

| 4,4'-Thiobis(2-tert-butyl-6-methylphenol) |

| Santonox R |

| 2,6-Di-tert-butyl-4-methylphenol |

| 4,4'-thiobis(2-methyl-6-tert-butylphenol) |

| Silurana tropicalis |

| TBBC |

Terrestrial Ecotoxicity to Soil Organisms and Plants

Research into related substances, such as 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) and 2,6-di-tert-butyl-4-methylphenol, indicates potential for phytotoxicity. These compounds have been shown to affect various plant physiological processes. For instance, 2,4-DTBP has demonstrated herbicidal properties, inhibiting seed germination and seedling growth in several plant species. mdpi.comukm.my Studies on 2,4-DTBP revealed that it could cause lamina wilting and necrosis and lead to the development of abnormal and shorter root hairs in certain weeds. ukm.my One study found that 2,4-DTBP from P. massoniana significantly inhibited seed germination, seed viability, and the growth of hypocotyls and radicles in Masson's pine at concentrations ranging from 0.25 to 1.0 mg/mL. mdpi.com Furthermore, 2,4-DTBP has been observed to have a toxic effect on microorganisms within the rhizosphere soil of hops, which in turn affected the photosynthesis and growth of the hop seedlings. mdpi.com

Similarly, 2,6-di-tert-butyl-4-methylphenol has been investigated for its phytotoxic effects. In soil tests, it was found to inhibit total germination and germination rate at low concentrations for Allium cepa (onion). mdpi.com However, at certain low concentrations (0.01 and 0.1 mM), it was also observed to stimulate the hypocotyl growth of Lactuca sativa (lettuce) in soil. mdpi.com The effects of these compounds can vary significantly depending on the plant species, concentration, and environmental conditions. mdpi.com

It is important to underscore that these findings are for related phenolic compounds and not for 4,4'-Thiobis(2-tert-butyl-6-methylphenol) itself. Direct testing on the target compound is necessary to ascertain its specific terrestrial ecotoxicity profile.

Table 1: Phytotoxicity of Phenolic Compounds Structurally Related to 4,4'-Thiobis(2-tert-butyl-6-methylphenol)

| Compound | Test Organism(s) | Observed Effects | Reference |

| 2,4-di-tert-butylphenol (2,4-DTBP) | Lactuca sativa (lettuce), Brassica napus (rapeseed) | Inhibition of seed germination and seedling growth. | mdpi.com |

| 2,4-di-tert-butylphenol (2,4-DTBP) | Leptochloa chinensis, Hedyotis verticillata | Lamina wilting, necrosis, abnormal and shorter root hairs. | ukm.my |

| 2,4-di-tert-butylphenol (2,4-DTBP) | Pinus massoniana (Masson's pine) | Inhibition of seed germination, seed viability, hypocotyl and radicle growth. | mdpi.com |

| 2,6-di-tert-butyl-4-methylphenol | Lactuca sativa (lettuce), Allium cepa (onion) | Varied effects including inhibition of germination and seedling growth at certain concentrations. | mdpi.com |

This table presents data on compounds structurally related to 4,4'-Thiobis(2-tert-butyl-6-methylphenol) to provide an indication of potential phytotoxic effects. Data specific to 4,4'-Thiobis(2-tert-butyl-6-methylphenol) is not available.

Bioaccumulation and Biomagnification Potential in Food Chains

Direct empirical studies quantifying the bioaccumulation and biomagnification of 4,4'-Thiobis(2-tert-butyl-6-methylphenol) in terrestrial or aquatic food chains are limited in the available scientific literature. However, an assessment of its potential to bioaccumulate can be inferred from its physicochemical properties and its classification under environmental hazard regulations.

Furthermore, under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is assigned the hazard statement H410, which designates it as "very toxic to aquatic life with long lasting effects". merckmillipore.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This classification is typically applied to substances that are not readily biodegradable and have a high potential for bioaccumulation, suggesting that 4,4'-Thiobis(2-tert-butyl-6-methylphenol) may persist in the environment and be taken up by organisms at a rate faster than it is eliminated.

The potential for biomagnification, the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain, is a further concern for compounds with high bioaccumulation potential. However, without specific studies on the transfer and accumulation of 4,4'-Thiobis(2-tert-butyl-6-methylphenol) through different trophic levels, its biomagnification potential remains theoretical.

Human Health and Toxicological Assessment

In Vitro Toxicological Studies

In vitro studies are crucial for understanding the toxic mechanisms of a chemical at the cellular level. For 4,4'-Thiobis(2-tert-butyl-6-methylphenol), these have included assessments of its ability to cause cell death, damage genetic material, and interfere with development.

Cytotoxicity and Cell Viability Assays

Studies on cultured Chinese hamster ovary (CHO) cells were conducted as part of a comprehensive toxicological evaluation. nih.gov These assays are designed to determine the concentration at which a substance becomes toxic to cells, leading to a decrease in cell viability or proliferation. While the detailed results of these specific cytotoxicity assays are part of a larger toxicology report, they form the basis for dose selection in further genotoxicity testing.

Genotoxicity and Mutagenicity Testing

The potential of 4,4'-Thiobis(2-tert-butyl-6-methylphenol) to induce genetic mutations was assessed using a variety of in vitro tests.

A Salmonella/microsome preincubation assay, also known as the Ames test, was conducted to evaluate the compound for its ability to cause gene mutations in bacteria. This test was performed with a range of concentrations in four different Salmonella typhimurium strains. nih.gov The results of this assay were negative, indicating that under the test conditions, the compound is not mutagenic in these bacterial strains.

In addition to the Ames test, genotoxicity was further evaluated in cultured Chinese hamster ovary (CHO) cells. nih.gov These tests assess for chromosomal damage, such as aberrations or the formation of micronuclei. The findings from these mammalian cell assays were also negative. nih.govuzh.ch

Table 1: Summary of In Vitro Genotoxicity Studies

| Test System | Cell Type | Endpoint | Result |

| Bacterial Reverse Mutation Assay | Salmonella typhimurium | Gene Mutation | Negative |

| In Vitro Mammalian Cell Assay | Chinese Hamster Ovary (CHO) | Chromosomal Aberrations | Negative |

Developmental and Reproductive Toxicity in Vitro Models

Currently, there is no publicly available information from in vitro models specifically designed to assess the developmental and reproductive toxicity of 4,4'-Thiobis(2-tert-butyl-6-methylphenol).

In Vivo Toxicological Investigations

To understand the effects of 4,4'-Thiobis(2-tert-butyl-6-methylphenol) on a whole organism, a series of in vivo studies have been conducted in animal models. These studies provide data on the acute and long-term toxicity of the compound, as well as its potential to cause cancer.

Acute and Repeated-Dose Toxicity Studies

The acute oral toxicity of 4,4'-Thiobis(2-tert-butyl-6-methylphenol) has been determined, with a reported LD50 of 2345 mg/kg in rats. sigmaaldrich.com

To investigate the effects of repeated exposure, a 15-day study was conducted in F344/N rats and B6C3F1 mice. nih.gov In this study, the animals were fed diets containing various concentrations of the compound. In rats, deaths occurred at the highest dose levels, and surviving animals at high doses showed significant weight loss and reduced feed consumption. The primary lesions observed were renal papillary and tubule necroses, as well as focal necrosis or erosions of the glandular stomach. nih.gov

A 13-week study was also performed in rats and mice. In rats, a dose-related depression in mean body weight gain was observed in males. The primary effects were seen in the liver and thyroid gland. In mice, there was a dose-related decrease in mean body weight gain in high-dose males and females. Liver weights were significantly increased in all dosed groups of male mice and in high-dose females.

A combined repeated dose toxicity study with a reproduction/developmental toxicity screening test (OECD Test Guideline 422) was conducted on a closely related analogue, 2,2′-Thiobis(4-methyl-6-tert-butylphenol). uzh.chuzh.ch In this study, the No-Observed-Adverse-Effect Level (NOAEL) was determined to be 50 mg/kg of body weight per day. uzh.chuzh.ch At higher doses, effects such as follicular hypertrophy in the thyroid glands of male rats were observed. uzh.chuzh.ch

Table 2: Summary of Acute and Repeated-Dose Toxicity Findings

| Study Type | Species | Key Findings |

| Acute Oral Toxicity (LD50) | Rat | 2345 mg/kg |

| 15-Day Feed Study | Rat | Renal papillary and tubule necrosis at high doses. |

| 13-Week Feed Study | Rat | Dose-related depression in body weight gain; effects on liver and thyroid. |

| 13-Week Feed Study | Mouse | Dose-related decrease in body weight gain; increased liver weights. |

| OECD 422 (Analogue) | Rat | NOAEL of 50 mg/kg/day; thyroid effects at higher doses. |

Carcinogenicity Assessment

A 2-year carcinogenicity bioassay of 4,4'-Thiobis(2-tert-butyl-6-methylphenol) was conducted in F344/N rats and B6C3F1 mice. nih.gov The animals were administered the compound in their feed.

Under the conditions of this 2-year feed study, there was no evidence of carcinogenic activity in male or female F344/N rats. Similarly, no evidence of carcinogenic activity was found in male or female B6C3F1 mice. nih.gov Reports from other assessments have also concluded that no carcinogenicity study has been performed or that the substance is not classifiable as to its carcinogenicity to humans. uzh.chuzh.ch

Table 3: Summary of Carcinogenicity Assessment

| Species | Route of Administration | Duration | Conclusion |

| F344/N Rat | Feed | 2 years | No evidence of carcinogenic activity |

| B6C3F1 Mouse | Feed | 2 years | No evidence of carcinogenic activity |

Immunotoxicity Evaluations

The immunotoxicity of 4,4'-Thiobis(2-tert-butyl-6-methylphenol), also referred to as 4,4'-Thiobis(6-tert-butyl-m-cresol) or TBBC, has been evaluated primarily for its potential to cause skin sensitization. Research has identified this compound as a dermal sensitizer, capable of causing allergic contact dermatitis in humans. haz-map.comchemicalbook.comlu.se

In a study designed to identify dermal sensitizers in a wound closure tape, TBBC was identified as a potential sensitizing agent. haz-map.com The sensitization potential was confirmed using the Local Lymph Node Assay (LLNA) in mice. The results from the LLNA, combined with a lack of increase in B220+IgE+ cells and serum IgE, characterized TBBC as a Type IV sensitizer, which is associated with cell-mediated immune responses (delayed-type hypersensitivity). haz-map.com Further case studies have reported instances of allergic contact dermatitis in patients exposed to medical devices, such as wound care products and glucose monitoring systems, containing this antioxidant. lu.secalpaclab.com

Endocrine Disrupting Potential Assessment

4,4'-Thiobis(2-tert-butyl-6-methylphenol) is recognized as a potential endocrine-disrupting chemical (EDC). nih.govwikisource.org The concern for its endocrine activity is based on its chemical structure and findings from various toxicological studies. A Canadian governmental assessment noted that the compound displayed reproductive and/or developmental toxicities in studies.

Significant research into its endocrine-disrupting effects comes from studies on non-mammalian species. An investigation using the frog Silurana tropicalis demonstrated that exposure to TBBC can disrupt early development. researchgate.netnih.gov The study reported that both acute and chronic exposure to sublethal concentrations of TBBC induced malformations and inhibited tadpole growth and metamorphosis. researchgate.netnih.gov These developmental processes in amphibians are critically dependent on thyroid hormones, suggesting that TBBC may act as a thyroid system disruptor. nih.gov The study found that chronic exposure to concentrations as low as 5 µg/L resulted in an 8% reduction in body size. researchgate.netnih.gov

While many tert-butyl phenolic compounds are under scrutiny for endocrine-disrupting effects, these findings provide specific evidence for the potential of 4,4'-Thiobis(2-tert-butyl-6-methylphenol) to interfere with hormonal systems, particularly during sensitive developmental stages. wikisource.org

Metabolism and Toxicokinetics Studies

Absorption, Distribution, Metabolism, and Excretion (ADME)

The absorption, distribution, metabolism, and excretion (ADME) of 4,4'-Thiobis(2-tert-butyl-6-methylphenol) have been investigated in rat models using a 14C-labeled version of the compound. nih.gov

Distribution: After absorption, TBBC is rapidly distributed throughout the body. The liver was identified as the primary tissue for deposition. Significant concentrations were also found in blood, muscle, skin, and adipose tissue. nih.gov

Metabolism: Metabolites of TBBC were detected in tissues shortly after administration. nih.gov The primary metabolic pathway involves conjugation, as detailed in the following section.

Excretion: The compound is cleared relatively quickly from most tissues, with the exception of adipose tissue. A small percentage of the administered dose tended to remain in the liver and skin for a longer period. The primary route of excretion is through the bile, leading to elimination in the feces. Only a small amount of radioactivity derived from the compound was found in the urine. nih.gov Over 50% of the compound was excreted within the first 24 hours. nih.gov

The study concluded that due to its accumulation in lipid-rich tissues and the liver, chronic oral exposure could lead to potential damage to the gastrointestinal tract and accumulation in the body. nih.gov

Identification of Metabolites and Their Biological Activity

Research focused on the biotransformation of 4,4'-Thiobis(2-tert-butyl-6-methylphenol) in rats has successfully identified its major metabolite. nih.gov

Using a combination of high-performance liquid chromatography (HPLC) and mass spectrometry, the principal metabolite was identified as a glucuronide conjugate of the parent compound (TBBC). nih.gov Further analysis confirmed that the metabolite is specifically the monoglucuronide of TBBC. nih.gov

These metabolites appear in tissues soon after the administration of TBBC but are also rapidly excreted. nih.gov The biological activity of this specific glucuronide metabolite has not been extensively detailed in the available literature, but its formation represents a key step in the detoxification and elimination pathway for the parent compound.

Occupational Exposure Assessment Methodologies

Assessing worker exposure to 4,4'-Thiobis(2-tert-butyl-6-methylphenol), which often exists as a light-gray to tan powder in workplace settings, involves both air sampling and analytical methods. cdc.govcdc.gov Regulatory and advisory bodies like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) have established methodologies for monitoring this substance.

Air Sampling: NIOSH provides validated methods for sampling airborne particulates, which are applicable to this compound. cdc.gov

NIOSH Method 0500: This method is used for collecting "Particulates Not Otherwise Regulated, Total." It involves drawing a known volume of air through a 37-mm PVC filter using a personal sampling pump. This method is non-specific and measures the total dust concentration. wikisource.orgbattaenv.com

NIOSH Method 0600: This method is for "Particulates Not Otherwise Regulated, Respirable." It uses a size-selective device, such as a 10-mm nylon cyclone, placed before the filter to collect only the respirable fraction of the dust (particles small enough to penetrate the non-ciliated portions of the respiratory system). wikisource.orgwikimedia.orgdnacih.com

Analytical Methods: The collected samples are typically analyzed gravimetrically, where the filter is weighed before and after sampling to determine the mass of collected particulate. cdc.gov For more specific identification, other analytical techniques are employed.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method has been described for the analysis of 4,4'-Thiobis(2-tert-butyl-6-methylphenol). This method is also suitable for use in pharmacokinetic studies. lu.senih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has been utilized to identify the presence of this compound in manufactured products, such as medical devices, confirming its utility for qualitative and quantitative analysis. lu.se

Biological Exposure Indices: The American Conference of Governmental Industrial Hygienists (ACGIH) publishes documentation on Threshold Limit Values (TLVs) for chemical substances and Biological Exposure Indices (BEIs). osha.gov BEIs are reference values for assessing biological monitoring results, but specific BEI recommendations for 4,4'-Thiobis(2-tert-butyl-6-methylphenol) were not found in the reviewed literature.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Trace Analysis (e.g., GC-MS, LC-MS/MS)

Chromatographic techniques coupled with mass spectrometry are the cornerstone for the trace analysis of 4,4'-Thiobis(2-tert-butyl-6-methylphenol). These methods offer the separation power of chromatography and the definitive identification capabilities of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of thermally stable and volatile compounds like 4,4'-Thiobis(2-tert-butyl-6-methylphenol). In GC-MS, the compound is vaporized and separated from other components in a gas chromatographic column before being detected by a mass spectrometer. nih.gov GC-MS has been successfully employed for the identification of the related compound 4,4'-Thiobis(2-tert-butyl-5-methylphenol) in medical device products, demonstrating its applicability for this class of compounds. nih.goviteh.ai For enhanced sensitivity, especially in complex environmental or biological samples, derivatization may be employed to increase the volatility and improve the chromatographic behavior of the analyte. bohrium.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful tool, particularly for compounds that are not easily volatilized. A reverse-phase (RP) High-Performance Liquid Chromatography (HPLC) method has been described for the analysis of 4,4'-Thiobis(2-tert-butyl-6-methylphenol). sielc.com This method can be interfaced with a mass spectrometer, and for Mass-Spec (MS) compatible applications, volatile mobile phase modifiers like formic acid are used instead of non-volatile acids like phosphoric acid. sielc.com LC-MS/MS provides excellent specificity and sensitivity through techniques like multiple reaction monitoring (MRM), which is crucial for quantifying trace levels in challenging matrices such as rat plasma. nih.govresearchgate.net

The following table summarizes typical parameters for these chromatographic techniques based on methods developed for similar phenolic antioxidants.

Table 1: Typical Chromatographic Parameters for Phenolic Antioxidant Analysis

| Parameter | GC-MS | LC-MS/MS |

|---|---|---|

| Column | Non-polar capillary column (e.g., TR 5-MS, 30m x 0.25mm, 0.25µm film) ijpsr.com | C8 or C18 reverse-phase column (e.g., EC Nucleodur C8 ec, 150 × 4.6 mm, 5 µm) nih.govresearchgate.net |

| Mobile Phase | Carrier Gas: Helium ijpsr.com | Acetonitrile and water with 0.1% formic acid nih.govresearchgate.net |

| Injection Mode | Splitless | Gradient or Isocratic Elution |

| Detector | Mass Spectrometer (Electron Ionization - EI) | Tandem Mass Spectrometer (Electrospray Ionization - ESI) nih.govresearchgate.net |

| Ionization Mode | N/A | Negative Ion Mode nih.govresearchgate.net |

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) nih.govresearchgate.net |

Hyphenated Techniques for Complex Matrix Analysis

The term "hyphenated techniques" refers to the coupling of a separation technique with a spectroscopic detection technique. For 4,4'-Thiobis(2-tert-butyl-6-methylphenol), GC-MS and LC-MS/MS are the preeminent hyphenated systems, indispensable for analysis in complex matrices like environmental water, soil, biological tissues, and food products. bohrium.comdiva-portal.org

The complexity of these matrices arises from the presence of numerous other compounds (e.g., lipids, proteins, humic acids) that can interfere with the analysis. The chromatographic step (GC or LC) separates the target analyte from these interferences before it reaches the detector. The mass spectrometer then provides unambiguous identification and quantification, even if the separation is not perfect. gcms.cz This dual-level selectivity is critical for achieving reliable results. For instance, a combined LC/MS and GC/MS approach was deemed necessary for the comprehensive analysis of extractable and leachable compounds, including phenolic antioxidants, from complex polymer matrices.

Spectroscopic Techniques for Quantification in Environmental and Biological Samples

While mass spectrometry is the dominant spectroscopic technique, other methods can be applied, often for screening or for determining total phenol (B47542) content.

UV-Vis Spectrophotometry: Phenolic compounds exhibit characteristic ultraviolet absorbance. While not specific enough to identify individual compounds in a mixture, UV-Vis detection is commonly used in conjunction with HPLC (HPLC-UV) for quantification after chromatographic separation. researchgate.net A classic colorimetric method for determining the "phenol index" in water samples involves reaction with 4-aminoantipyrine (B1666024) to form a colored dye, the absorbance of which is measured with a spectrophotometer. iteh.ai This method, standardized by organizations like ISO, determines a range of phenols that react under the specified conditions. iteh.ai

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a tool for structural elucidation, NMR can be used for quantification (qNMR). A ¹H NMR spectrum for 4,4'-Thiobis(2-tert-butyl-6-methylphenol) is available and shows characteristic shifts for the different protons in the molecule, which could potentially be used for quantitative purposes with an appropriate internal standard. chemicalbook.com

Mass Spectrometry (MS): As a standalone spectroscopic technique, MS provides information about the mass-to-charge ratio of the ionized compound. The electron ionization (EI) mass spectrum of 4,4'-Thiobis(2-tert-butyl-6-methylphenol) is available in databases like the NIST WebBook and can be used for identification by matching the fragmentation pattern. nist.gov

Development of Robust Sample Preparation and Extraction Protocols

The success of any analytical method heavily relies on the sample preparation step, which aims to isolate and concentrate the analyte from the sample matrix and remove interfering substances. mdpi.com

Solid-Phase Extraction (SPE): This is a popular and effective technique for cleaning up and concentrating analytes from liquid samples like water or food simulants. researchgate.net For phenolic antioxidants, reversed-phase sorbents like C18 or polymeric materials (e.g., Oasis HLB) are commonly used. bohrium.comnih.gov The protocol involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of an organic solvent. mdpi.com This technique is advantageous for its efficiency, potential for automation, and reduction in solvent consumption. bohrium.com

Liquid-Liquid Extraction (LLE): LLE is a classic method used to extract analytes from a liquid sample into an immiscible organic solvent. It has been successfully used to extract phenolic antioxidants from biological fluids like plasma. nih.govresearchgate.net The choice of solvent is critical to ensure efficient extraction of the target compound while minimizing the co-extraction of interfering substances.

Ultrasonic-Assisted Extraction (UAE): For solid samples, such as polymers or plant tissues, UAE is an efficient extraction method. hielscher.com The use of ultrasonic waves creates cavitation bubbles in the solvent, enhancing the disruption of the sample matrix and the penetration of the solvent, which accelerates the extraction process. hielscher.commdpi.com This technique is known for providing high yields in a rapid timeframe and, as a non-thermal method, it prevents the degradation of temperature-sensitive compounds. hielscher.com

The following table provides examples of extraction protocols for phenolic compounds from various matrices.

Table 2: Sample Preparation and Extraction Protocols for Phenolic Antioxidants

| Technique | Matrix | Protocol Summary | Reference |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Water | Acidified water sample passed through an Oasis HLB cartridge, washed, and eluted with ethyl acetate. | bohrium.com |

| Liquid-Liquid Extraction (LLE) | Rat Plasma | Extraction with an isopropyl alcohol:chloroform (B151607) mixture, followed by evaporation and reconstitution. | nih.govresearchgate.net |

| Ultrasonic-Assisted Extraction (UAE) | Araticum Peel (Plant Material) | Extraction with a hydroethanolic solution in an ultrasonic bath, followed by centrifugation. | mdpi.com |

| Alkaline Hydrolysis & SPE | Spelt Seeds (Cereal) | For bound phenolics, hydrolysis with NaOH, acidification, and purification using Strata X polymeric RP tubes. | nih.govnih.gov |

Method Validation and Quality Assurance for Regulatory Compliance

For analytical data to be accepted for regulatory purposes, such as under the guidelines of the Occupational Safety and Health Administration (OSHA) or the American Conference of Governmental Industrial Hygienists (ACGIH), the analytical method must be thoroughly validated. sielc.comosha.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net

Key validation parameters include:

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often assessed via recovery studies on spiked samples.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Quality assurance involves the routine application of procedures to ensure that the data generated are of the required quality. This includes the analysis of quality control (QC) samples, participation in proficiency testing schemes, and adherence to standardized operating procedures (SOPs). ich.org The use of Certified Reference Materials (CRMs), when available, is a key component of quality control, providing a benchmark for accuracy. sigmaaldrich.com International standards, such as those from ISO, provide guidelines for method validation and quality control in chemical analysis. iteh.aiiteh.aidocument-center.com

The table below shows typical validation results for methods used to analyze phenolic antioxidants.

Table 3: Example Method Validation Data for Phenolic Antioxidant Analysis

| Parameter | Finding | Reference |

|---|---|---|

| Linearity (R²) | > 0.999 | mdpi.com |

| Recovery | 95-99% | mdpi.com |

| Precision (RSD) | < 4.1% (Intra-day) | mdpi.com |

| LOD | 2-44 ng/L (in water) | bohrium.com |

| Accuracy | 92-110% (in plasma) | nih.govresearchgate.net |

Regulatory Science, Risk Management, and Sustainability

Regulatory Frameworks for Chemical Additives and Their Environmental Impact

The regulation of chemical additives like 4,4'-Thiobis(2-tert-butyl-6-methylphenol) is managed through comprehensive frameworks designed to protect human health and the environment. In the European Union, this compound is registered under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, which mandates the evaluation of chemical substances. europa.eueuropa.eu The European Chemicals Agency (ECHA) maintains a dossier on the substance, indicating that it has undergone evaluation to assess its hazards and risks. europa.eu

Globally, the environmental impact of phenolic compounds is a significant concern. In the United States, the Environmental Protection Agency (EPA) regulates phenols under the Clean Water Act (CWA) and the Clean Air Act (CAA), designating them as hazardous substances and hazardous air pollutants. nih.gov While regulations may not always be specific to this particular thiobisphenol, the broader class of phenols is subject to stringent controls regarding environmental release. nih.gov

The compound is classified as hazardous to the aquatic environment, specifically as Aquatic Acute 1 and Aquatic Chronic 1, signifying that it is very toxic to aquatic life and causes long-lasting effects. kleiberit.com This classification triggers specific labeling and handling requirements to prevent environmental contamination.

In occupational settings, frameworks are in place to protect worker health. While a specific Permissible Exposure Limit (PEL) for 4,4'-Thiobis(2-tert-butyl-6-methylphenol) may not be universally established, related compounds and the general class of phenols are regulated. The Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) have set exposure limits for phenol (B47542). nih.govnj.govepa.gov Furthermore, the German MAK Commission has established a maximum workplace concentration (MAK value) for the structurally similar compound 2,2′-thiobis(4-methyl-6-tert-butylphenol), providing a benchmark for risk management in industrial environments. uzh.ch